ERAP1 Selectivity vs. DG013A
EAC3I displays a selectivity profile quantitatively distinct from the widely used phosphinic tripeptide mimetic DG013A. While DG013A is a dual inhibitor with higher potency for ERAP2 (IC50 = 11 nM) than ERAP1 (IC50 = 33 nM), EAC3I shows the opposite selectivity: measurable inhibition of ERAP1 (Ki = 4.94 μM) with essentially no activity against ERAP2 (Ki > 250 μM), corresponding to a >50-fold selectivity window [1][2]. This orthogonal selectivity profile enables experimental designs requiring ERAP1-specific modulation without confounding ERAP2 inhibition.
| Evidence Dimension | ERAP1 vs. ERAP2 selectivity (inhibition potency ratio) |
|---|---|
| Target Compound Data | ERAP1 Ki = 4.94 μM; ERAP2 Ki > 250 μM; selectivity ratio > 50-fold |
| Comparator Or Baseline | DG013A: ERAP1 IC50 = 33 nM; ERAP2 IC50 = 11 nM; selectivity ratio = 0.33 (inverse selectivity, favoring ERAP2) |
| Quantified Difference | EAC3I is >50-fold selective for ERAP1; DG013A is 3-fold selective for ERAP2 (inverse profile) |
| Conditions | EAC3I: recombinant human ERAP1/ERAP2 with fluorogenic substrates Leu-AMC/Arg-AMC, 30-60 min preincubation, 15 min measurement [1]. DG013A: recombinant human enzymes with fluorogenic substrates, 5-10 min measurement [2]. |
Why This Matters
This orthogonal selectivity profile enables experimental designs requiring ERAP1-specific modulation without confounding ERAP2 inhibition, a differentiation not achievable with dual or inverse-selective inhibitors.
- [1] BindingDB BDBM50190108. Ki = 4.94 μM for human ERAP1; Ki > 250 μM for human ERAP2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50190108 View Source
- [2] MedChemExpress DG013A product page. ERAP1 IC50 = 33 nM, ERAP2 IC50 = 11 nM. https://www.medchemexpress.cn/dg013a.html View Source
